(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is a chiral organic compound with significant importance in organic synthesis and pharmaceutical applications. This molecule belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms in the ring structure .
The compound has the following key structural features:
The molecular formula of this compound is C9H15NO3, with a molecular weight of 185.22 g/mol. It exists as a white crystalline solid at room temperature and is soluble in most organic solvents .
Scientific databases such as PubChem () and ChemSpider () provide information on the molecule's structure, formula (C9H15NO3), and some basic physical properties. However, these resources do not mention established research applications.
Several chemical suppliers like Sigma-Aldrich offer (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone for purchase, suggesting potential research use. However, the product descriptions typically don't elaborate on specific research applications ().
While (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone itself is not known to have significant direct biological activity, it serves as a crucial intermediate in the synthesis of biologically active compounds . The oxazolidinone core is present in several antibiotics and other pharmaceuticals, contributing to their biological effects.
Some oxazolidinone derivatives have shown potent antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . These compounds work by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit.
The synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone typically involves a multi-step process:
Alternative methods may involve the use of different reducing agents or cyclization conditions, but the general approach remains similar.
The primary applications of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone are in organic synthesis and pharmaceutical development:
Interaction studies involving (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone primarily focus on its role as a chiral auxiliary in organic reactions. Some key interactions include:
Several compounds share structural similarities with (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone. Some notable examples include:
The uniqueness of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone lies in its specific combination of the isopropyl group at the 4-position and the propionyl group at the 3-position. This particular arrangement provides a balance of steric bulk and reactivity that makes it especially useful in certain asymmetric transformations .
Compared to benzyl-substituted analogs, the isopropyl group offers different steric properties, which can be advantageous in some reactions. The propionyl group, being slightly larger than an acetyl group but smaller than a butyryl group, provides an optimal size for many transformations .